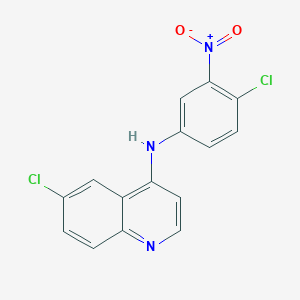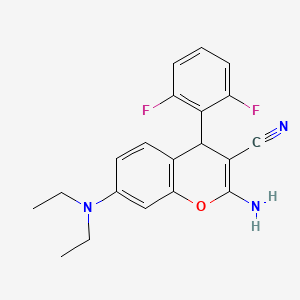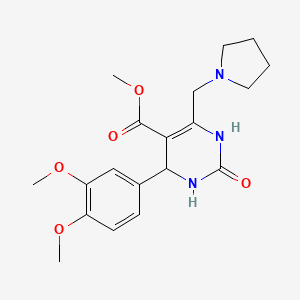![molecular formula C24H18ClNO4 B11467403 9-(4-chlorophenyl)-8-(2-methoxyphenyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B11467403.png)
9-(4-chlorophenyl)-8-(2-methoxyphenyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(4-CHLOROPHENYL)-8-(2-METHOXYPHENYL)-2H,3H,6H,7H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE is a complex organic compound that belongs to the class of dioxinoquinoline derivatives.
Preparation Methods
The synthesis of 9-(4-CHLOROPHENYL)-8-(2-METHOXYPHENYL)-2H,3H,6H,7H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dioxinoquinoline core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the 4-chlorophenyl and 2-methoxyphenyl groups: These groups are introduced through substitution reactions using suitable reagents and catalysts.
Purification and crystallization: The final product is purified using techniques such as recrystallization and chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
9-(4-CHLOROPHENYL)-8-(2-METHOXYPHENYL)-2H,3H,6H,7H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied as a potential anti-cancer agent due to its ability to inhibit c-Met and VEGFR-2 kinases, which play crucial roles in tumor growth and angiogenesis.
Biological Studies: The compound is used in biological assays to study its effects on cell proliferation and apoptosis.
Chemical Research: It serves as a model compound in the development of new synthetic methodologies and reaction mechanisms.
Mechanism of Action
The mechanism of action of 9-(4-CHLOROPHENYL)-8-(2-METHOXYPHENYL)-2H,3H,6H,7H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE involves the inhibition of c-Met and VEGFR-2 kinases. These kinases are involved in signaling pathways that regulate cell growth, survival, and angiogenesis. By inhibiting these kinases, the compound can reduce tumor growth and angiogenesis, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar compounds to 9-(4-CHLOROPHENYL)-8-(2-METHOXYPHENYL)-2H,3H,6H,7H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE include:
7-Chloro-9-phenyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline: This compound shares a similar dioxinoquinoline core but differs in the substitution pattern.
[1,4]dioxino[2,3-f]quinazoline derivatives: These compounds also act as dual inhibitors of c-Met and VEGFR-2 kinases and have shown promising anti-tumor activity.
The uniqueness of 9-(4-CHLOROPHENYL)-8-(2-METHOXYPHENYL)-2H,3H,6H,7H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE lies in its specific substitution pattern, which contributes to its distinct biological activity and potential therapeutic applications.
Properties
Molecular Formula |
C24H18ClNO4 |
|---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
9-(4-chlorophenyl)-8-(2-methoxyphenyl)-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one |
InChI |
InChI=1S/C24H18ClNO4/c1-28-19-5-3-2-4-16(19)23-22(14-6-8-15(25)9-7-14)17-12-20-21(30-11-10-29-20)13-18(17)26-24(23)27/h2-9,12-13H,10-11H2,1H3,(H,26,27) |
InChI Key |
UFFSEIJALKUBMT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C3=CC4=C(C=C3NC2=O)OCCO4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-Fluorophenyl)-5-oxo-7-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11467327.png)
![5-(4-chlorophenyl)-N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]furan-2-carboxamide](/img/structure/B11467335.png)

![Methyl 2-[(4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11467355.png)
![[6-methyl-7-(4-methylphenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl]acetic acid](/img/structure/B11467357.png)
![3-([(3-Chlorophenyl)amino]methyl)-1-[(2-chlorophenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B11467363.png)
![Propan-2-yl 2-methyl-4-(3-methylthiophen-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11467369.png)
![N-ethyl-2-oxo-3-[2-oxo-2-(phenylamino)ethyl]-2,3-dihydro-4H-1,4-benzoxazine-4-carboxamide](/img/structure/B11467372.png)
![7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11467376.png)

![(2E)-N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B11467382.png)
![4-(4-Phenoxyphenyl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B11467384.png)
![5-(3-bromophenyl)-1-(2,2-dimethoxyethyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11467389.png)
